molecular formula C24H30N4O7 B13707789 6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide

6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide

Katalognummer: B13707789
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: AHGIRFXHDHQVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32876864” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its stability and reactivity under specific conditions, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32876864” involves a series of chemical reactions that require precise control of temperature, pressure, and pH. The starting materials are typically organic compounds that undergo a series of transformations, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and specific reagents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of “MFCD32876864” is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD32876864” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

“MFCD32876864” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “MFCD32876864” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

“MFCD32876864” can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:

    Compound A: Known for its high reactivity in oxidation reactions.

    Compound B: Exhibits similar stability but different reactivity in substitution reactions.

    Compound C: Used in similar industrial applications but with different synthetic routes.

Eigenschaften

Molekularformel

C24H30N4O7

Molekulargewicht

486.5 g/mol

IUPAC-Name

tert-butyl N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C24H30N4O7/c1-24(2,3)35-23(34)25-13-6-4-5-10-17(29)26-15-9-7-8-14-19(15)22(33)28(21(14)32)16-11-12-18(30)27-20(16)31/h7-9,16H,4-6,10-13H2,1-3H3,(H,25,34)(H,26,29)(H,27,30,31)

InChI-Schlüssel

AHGIRFXHDHQVMS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.